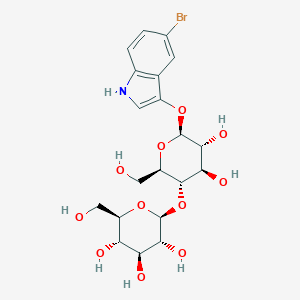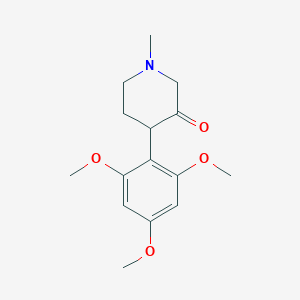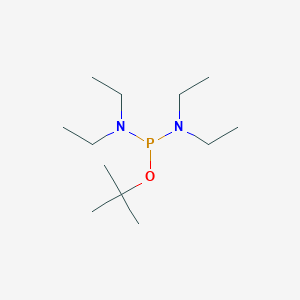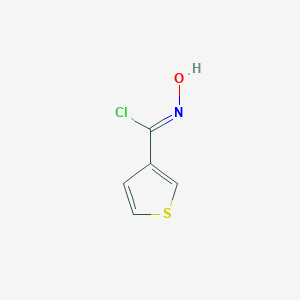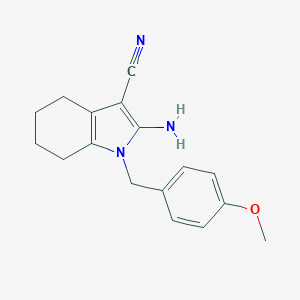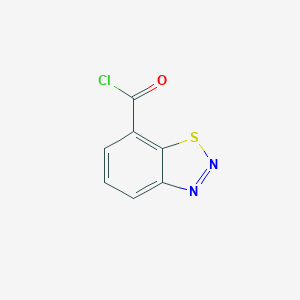
Bacillomycin Fc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bacillomycin Fc is a lipopeptide antibiotic that is produced by Bacillus subtilis. It has been shown to possess a broad-spectrum antimicrobial activity against a range of pathogenic microorganisms. The compound is of great interest due to its potential applications in the field of agriculture, medicine, and biotechnology.
Mecanismo De Acción
Bacillomycin Fc exerts its antimicrobial activity by disrupting the cell membrane of the target microorganism. The lipopeptide binds to the cell membrane and forms pores, leading to the leakage of intracellular contents and eventual cell death. The compound has also been shown to inhibit the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.
Biochemical and Physiological Effects
Bacillomycin Fc has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in target cells, leading to oxidative stress and eventual cell death. The compound has also been shown to induce the expression of genes involved in stress response and defense mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bacillomycin Fc has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has a broad-spectrum antimicrobial activity, making it useful for testing against a range of pathogens. However, there are also some limitations to its use. The compound is relatively expensive and may not be readily available in some laboratories. It may also have toxic effects on non-target organisms and should be used with caution.
Direcciones Futuras
There are several future directions for research on Bacillomycin Fc. One area of interest is the development of new formulations and delivery methods for the compound. This could include the development of nanoparticle-based formulations for improved efficacy and targeted delivery. Another area of interest is the identification and characterization of new lipopeptide antibiotics with improved properties. This could involve the screening of natural product libraries or the engineering of new compounds through synthetic biology approaches. Finally, there is a need for further research on the mechanisms of action of Bacillomycin Fc and its effects on non-target organisms. This could involve the use of transcriptomics and proteomics approaches to identify the molecular targets of the compound.
Métodos De Síntesis
Bacillomycin Fc is synthesized by Bacillus subtilis through a non-ribosomal peptide synthetase (NRPS) pathway. The gene cluster responsible for the synthesis of Bacillomycin Fc has been identified and characterized. The NRPS pathway involves the activation of amino acids followed by their condensation to form a peptide chain. The resulting peptide chain is then modified through the addition of fatty acid residues to form the final lipopeptide product.
Aplicaciones Científicas De Investigación
Bacillomycin Fc has been extensively studied for its antimicrobial activity against a range of pathogenic microorganisms. It has been shown to be effective against Gram-positive and Gram-negative bacteria, fungi, and viruses. The compound has been tested against a range of plant pathogens and has been shown to be effective in controlling plant diseases. Bacillomycin Fc has also been shown to have potential applications in the field of medicine. It has been shown to possess anti-inflammatory and anti-tumor activities.
Propiedades
Número CAS |
115088-47-6 |
|---|---|
Nombre del producto |
Bacillomycin Fc |
Fórmula molecular |
C52H84N12O14 |
Peso molecular |
1101.3 g/mol |
Nombre IUPAC |
3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(1-hydroxyethyl)-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazacyclooctacos-3-yl]propanamide |
InChI |
InChI=1S/C52H84N12O14/c1-4-30(2)15-11-9-7-5-6-8-10-12-16-33-26-45(72)60-37(27-41(54)68)49(75)62-36(25-32-18-20-34(66)21-19-32)48(74)63-39(29-43(56)70)50(76)61-35(22-23-40(53)67)47(73)57-24-14-13-17-44(71)59-38(28-42(55)69)51(77)64-46(31(3)65)52(78)58-33/h18-21,30-31,33,35-39,46,65-66H,4-17,22-29H2,1-3H3,(H2,53,67)(H2,54,68)(H2,55,69)(H2,56,70)(H,57,73)(H,58,78)(H,59,71)(H,60,72)(H,61,76)(H,62,75)(H,63,74)(H,64,77) |
Clave InChI |
YXKHGFSEIGETSI-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N |
SMILES canónico |
CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N |
Sinónimos |
Bacillomycin Fc |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




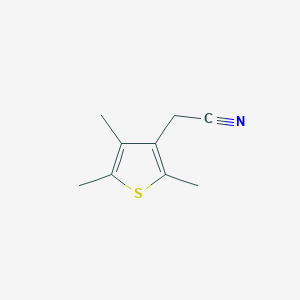
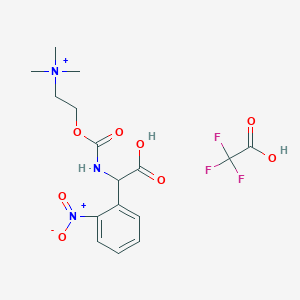

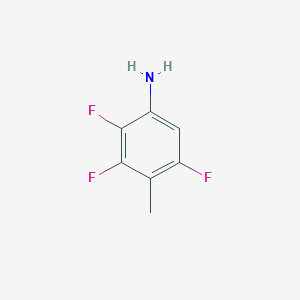
![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)
